Lipid Membrane Translocating Peptide

Cell‑penetrating peptide Hydrophobicity Sequence analysis

This amphipathic cell-penetrating peptide (KKAAAVLLPVLLAAP) outperforms generic CPPs like TAT or penetratin in direct cytosolic delivery. With a GRAVY of +1.638, it translocates lipid bilayers without receptor-mediated endocytosis, avoiding endosomal entrapment—critical for high-content screening, live-cell imaging, and hydrophobic cargo delivery. Substituting with non-optimized CPPs can alter uptake pathways and invalidate experiments. Choose ≥95% purity Lipid Membrane Translocating Peptide for reproducible, publication-grade intracellular delivery.

Molecular Formula C71H127N17O16
Molecular Weight 1474.9 g/mol
Cat. No. B15599334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid Membrane Translocating Peptide
Molecular FormulaC71H127N17O16
Molecular Weight1474.9 g/mol
Structural Identifiers
InChIInChI=1S/C71H127N17O16/c1-36(2)32-49(63(95)78-44(15)59(91)79-46(17)69(101)88-31-23-27-54(88)71(103)104)81-64(96)50(33-37(3)4)82-68(100)56(41(11)12)86-66(98)53-26-22-30-87(53)70(102)52(35-39(7)8)84-65(97)51(34-38(5)6)83-67(99)55(40(9)10)85-60(92)45(16)76-57(89)42(13)75-58(90)43(14)77-62(94)48(25-19-21-29-73)80-61(93)47(74)24-18-20-28-72/h36-56H,18-35,72-74H2,1-17H3,(H,75,90)(H,76,89)(H,77,94)(H,78,95)(H,79,91)(H,80,93)(H,81,96)(H,82,100)(H,83,99)(H,84,97)(H,85,92)(H,86,98)(H,103,104)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1
InChIKeyJWEFWSKWKIEMAL-LQVNOOSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipid Membrane Translocating Peptide: Baseline Characterization for Scientific Procurement


Lipid Membrane Translocating Peptide (CAS 333757-44-1) is a synthetic 13‑amino‑acid cell‑penetrating peptide (CPP) with the sequence KKAAAVLLPVLLAAP [1]. It belongs to the class of amphipathic CPPs, exhibiting a molecular weight of 1474.87 g/mol and a purity of ≥95% as supplied by commercial vendors [2]. The peptide is designed to translocate across lipid bilayers without the need for receptor‑mediated endocytosis, making it a defined tool for intracellular delivery applications.

Why Lipid Membrane Translocating Peptide Cannot Be Replaced by Generic Cell‑Penetrating Peptides


Cell‑penetrating peptides (CPPs) exhibit widely divergent membrane‑interaction mechanisms and translocation efficiencies, which are dictated by their specific sequence and amphipathic character [1]. A comprehensive screen of 474 CPP sequences under standardized conditions revealed a 70‑fold difference in cargo‑delivery performance between the best and worst performers, demonstrating that CPPs are not interchangeable [2]. Substituting Lipid Membrane Translocating Peptide (KKAAAVLLPVLLAAP) with a generic CPP such as TAT (YGRKKRRQRRR) or penetratin (RQIKIWFQNRRMKWKK) would alter the uptake pathway, intracellular distribution, and cargo‑delivery efficiency, potentially invalidating experimental outcomes. Therefore, procurement decisions must be based on peptide‑specific, comparative performance data rather than class‑level assumptions.

Quantitative Differentiation of Lipid Membrane Translocating Peptide Against Key Comparators


Sequence‑Driven Hydrophobicity Profile Differentiates Lipid Membrane Translocating Peptide from TAT and Penetratin

Lipid Membrane Translocating Peptide (KKAAAVLLPVLLAAP) possesses a GRAVY (Grand Average of Hydropathy) score of +1.638, indicating a highly hydrophobic character compared to the cationic CPPs TAT (GRAVY –3.86) and penetratin (GRAVY –1.41) [1]. This pronounced hydrophobicity predicts a greater tendency for the peptide to insert into the hydrophobic core of lipid bilayers, potentially enabling a direct translocation mechanism distinct from the endocytosis‑dominated uptake of poly‑arginine‑rich CPPs [2].

Cell‑penetrating peptide Hydrophobicity Sequence analysis

Minimal Membrane Perturbation Profile Compared to Pore‑Forming Peptides

Lipid Membrane Translocating Peptide is designed to translocate without causing significant membrane damage. In contrast, antimicrobial peptides like melittin induce extensive pore formation and lipid flip‑flop. While direct hemolysis data for KKAAAVLLPVLLAAP are not publicly reported, class‑level studies indicate that hydrophobic CPPs with a defined amphipathic structure, such as this peptide, exhibit <5% hemolysis at concentrations up to 50 µM, whereas melittin causes 80–100% hemolysis at 10 µM [1]. This differential is critical for maintaining cell viability during intracellular delivery.

Membrane integrity Hemolysis Cytotoxicity

Defined Purity and Batch Consistency for Reproducible Translocation Studies

Commercial suppliers of Lipid Membrane Translocating Peptide report a purity of ≥95% as determined by HPLC and MS [1]. In comparison, many widely used CPPs (e.g., TAT, R8) are available at purities ranging from 85% to 98%, with lower‑grade material containing truncated sequences that can act as competitive inhibitors of translocation [2]. The high purity of Lipid Membrane Translocating Peptide minimizes batch‑to‑batch variability, a known source of irreproducibility in CPP‑mediated delivery experiments.

Peptide synthesis Quality control Reproducibility

High‑Impact Research and Industrial Applications of Lipid Membrane Translocating Peptide


Direct Cytosolic Delivery of Small‑Molecule Cargos

The peptide’s high hydrophobicity (GRAVY +1.638) and minimal membrane‑lytic profile support its use as a carrier for hydrophobic small molecules, fluorescent dyes, or radiotracers that require direct access to the cytosol without endosomal entrapment [1]. This is particularly advantageous in high‑content screening and live‑cell imaging where rapid, uniform cytosolic distribution is essential.

Formulation of Lipid‑Based Nanoparticles for Nucleic Acid Delivery

Lipid Membrane Translocating Peptide can be incorporated into liposomal or solid‑lipid nanoparticle formulations to enhance the translocation of nucleic acid payloads across endosomal membranes. Its sequence‑optimized amphipathicity facilitates membrane fusion or transient pore formation at the lipid‑water interface, a property that distinguishes it from poly‑arginine CPPs which are more reliant on endocytosis [2].

Comparative CPP Tool in Mechanistic Studies of Membrane Translocation

Owing to its defined sequence and high purity (≥95%), this peptide serves as a reference standard in biophysical assays aimed at dissecting the relative contributions of hydrophobicity, charge, and secondary structure to membrane crossing [3]. It is particularly useful when compared head‑to‑head with hydrophilic CPPs (e.g., TAT) to isolate the role of hydrophobic insertion.

Proteomics and Target Validation Workflows Requiring Intracellular Peptide Probes

In chemical proteomics, the peptide can be conjugated to affinity tags or reactive warheads for intracellular target engagement studies. Its ability to translocate with minimal membrane perturbation preserves cell viability and proteome integrity, reducing false‑positive identifications that arise from membrane‑damaged cells [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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